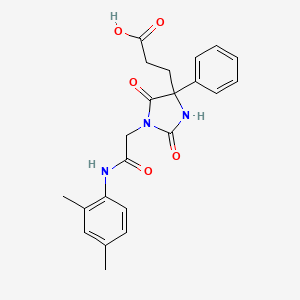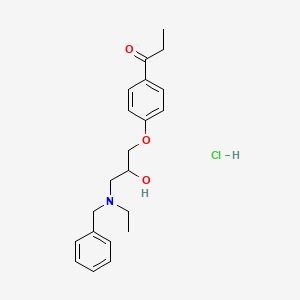![molecular formula C23H23ClN2OS B2634993 1-(3-Chlorobenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione CAS No. 1223974-41-1](/img/structure/B2634993.png)
1-(3-Chlorobenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chlorobenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione, also known as CBDM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and biotechnology. CBDM belongs to the class of spirocyclic compounds, which are characterized by a bicyclic structure containing a spiro center.
Applications De Recherche Scientifique
Synthesis and Characterization
The research on compounds related to 1-(3-Chlorobenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione primarily focuses on their synthesis and potential applications. One study describes the efficient synthesis of 1-thia-5-azaspiro[5.5]undec-2-ene, exploring its recyclization to various derivatives, characterized by elemental analyses, and spectroscopy methods, including IR, MS, 1H NMR, and 13C NMR (Shaker et al., 2011). This research underscores the compound's utility in generating novel heterocyclic structures, potentially applicable in diverse scientific fields.
Potential Biological Activities
Another avenue of research involves investigating the biological activities of spiro heterocycles, including analgesic properties. A study on 2-Amino-7-oxa-3-thia-1-azaspiro[5,5]undec-1-enes and related compounds found significant activity in phenylquinone writhing and yeast-inflamed foot assays, hinting at their potential as analgesic agents (Cohen et al., 1978). These findings open up possibilities for developing new pain management solutions based on the compound's structure.
Green Chemistry Approaches
The synthesis of Schiff bases from similar spiro heterocycles showcases an environmentally benign approach, utilizing green chemistry principles. A protocol for creating these bases from 4-amino-2-thioxo-1,3-diazaspiro[5.5]undec-4-ene-5-carbonitrile uses readily available reagents, offering high yields and short reaction times. The compounds exhibited promising anti-inflammatory activities, compared to indomethacin, suggesting their potential therapeutic applications (Abdel-Mohsen & Hussein, 2014).
Photophysical Studies and Chemical Synthesis
Photophysical studies and solvatochromic analysis of diazaspiro compounds, including synthesis via double Michael addition, provide insights into their spectral properties and applications in developing fluorescent materials or probes (Aggarwal & Khurana, 2015). The analysis of solvent effects on their behavior could inform their use in sensing or imaging technologies.
Antimicrobial and Antifungal Applications
Further studies have explored the antimicrobial and antifungal activities of novel spiro-isoxazolyl compounds, indicating the potential of such structures in developing new classes of antibiotics or antifungal agents. These compounds exhibit significant biological activity, presenting a new avenue for drug discovery (Rajanarendar et al., 2010).
Propriétés
IUPAC Name |
(3-chlorophenyl)-[2-(3-methylphenyl)-3-sulfanylidene-1,4-diazaspiro[4.6]undec-1-en-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2OS/c1-16-8-6-9-17(14-16)20-22(28)26(21(27)18-10-7-11-19(24)15-18)23(25-20)12-4-2-3-5-13-23/h6-11,14-15H,2-5,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAKBUSKCYCWNLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3(CCCCCC3)N(C2=S)C(=O)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[N-ethyl-2-(3-formyl-1H-indol-1-yl)acetamido]acetamide](/img/structure/B2634910.png)

![N-ethyl-6-methyl-2-[4-(1-naphthoyl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B2634917.png)
![(1R,3S,5S)-6,6-dimethylbicyclo[3.1.0]hexan-3-ol](/img/structure/B2634918.png)
![2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2634919.png)




![[(2-Isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]acetonitrile](/img/structure/B2634928.png)


![N-(3,4-dichlorophenyl)-2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2634932.png)
